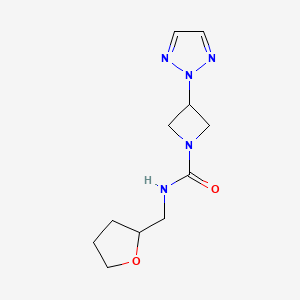![molecular formula C15H14Cl2N4O B2494747 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-08-1](/img/structure/B2494747.png)
2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of chemicals known for their diverse applications in organic chemistry, including use as intermediates in the synthesis of more complex molecules. Its structure contains multiple functional groups that afford it a range of chemical behaviors and reactivities.
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as Vilsmeier formylation of malononitrile and reactions with dimethylformamide and phosphorus oxychloride, leading to various derivatives including (dimethylamino-methylene)malononitrile (Mittelbach & Junek, 1982). These methods demonstrate the compound's foundational role in synthesizing pyridine and pyridinedicarbonitrile derivatives.
Molecular Structure Analysis
Studies on related malononitrile derivatives have revealed insights into their molecular structures, such as crystal structure studies and solvatochromic behavior, demonstrating the influence of the π-conjugated bridge's length on their properties (Bogdanov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving malononitrile derivatives include condensation with salicylic aldehydes leading to novel chromene derivatives (Costa et al., 2008), and the design of chemosensors for low pH values utilizing intramolecular charge transfer properties (Kim, Kim, & Kim, 2014).
Physical Properties Analysis
The physical properties of malononitrile derivatives can be explored through their synthesis and crystal structure analysis, which contribute to understanding their solvatochromic behavior and potential as nonlinear optical materials due to donor-acceptor structures, as demonstrated in studies of specific derivatives (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications as chemosensors or in antimalarial activity, highlight the versatility and utility of this compound and its derivatives. These studies showcase the compound's reactivity with various amines, the potential for synthesizing chromene derivatives, and applications in detecting pH changes (Kim, Kim, & Kim, 2014).
Scientific Research Applications
Antifungal and Antitoxin Properties
The compound derived from the reaction of salicylic aldehydes with malononitrile has demonstrated significant antifungal properties and the ability to inhibit toxin production. Specifically, compound 8a showed a total inhibition of the growth of certain fungi and reduced the production of ochratoxin A by Aspergillus alliaceus by about 93% when applied at concentrations of 2 mM. This suggests potential applications in controlling fungal growth and toxin production in various environmental or medical contexts (Costa et al., 2008).
Two-Photon Absorption Properties
Malononitrile derivatives, including a compound similar to the one of interest, have been studied for their two-photon absorption properties. These properties are crucial in fields like 3D microfabrication, optical data storage, and photodynamic therapy. Two specific malononitrile derivatives demonstrated significant two-photon absorption cross-section values, indicating their potential utility in applications requiring two-photon absorption (Zhao et al., 2007).
Nonlinear Optical Materials
The study of chromene derivatives of malononitrile, like the 2-iminochromene dimers, has shed light on their potential as nonlinear optical materials. These materials are crucial in the field of photonics, including applications like optical switching, frequency doubling, and optical data processing. However, it's important to note that the specific space group crystallization of some of these compounds may limit their utility in certain nonlinear optical applications (Bogdanov et al., 2019).
Diagnostic Imaging in Alzheimer's Disease
Derivatives of malononitrile, particularly those linked with radiofluorinated compounds, have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for the early detection and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Development of Antioxidant Agents
Malononitrile derivatives have been synthesized and evaluated as potent antioxidant agents, indicating their potential utility in protecting against oxidative stress-related damage, which is implicated in various diseases and aging processes (Vartale et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(3E)-3-[(2,3-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-21(2)14(12(8-18)9-19)6-7-20-22-10-11-4-3-5-13(16)15(11)17/h3-5,7H,6,10H2,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPAQPOHCVDME-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

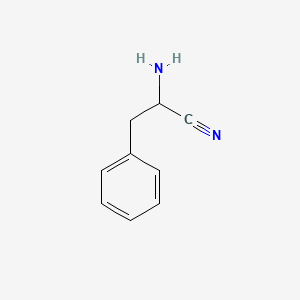
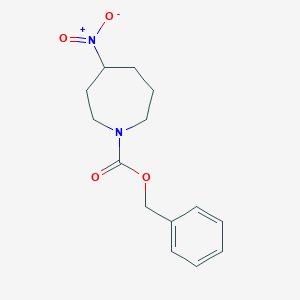
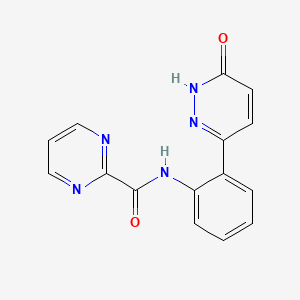
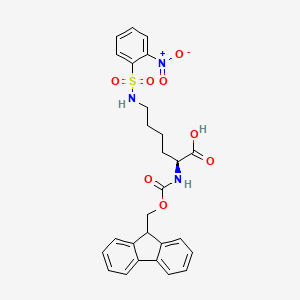
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

